3-amino-N-(2-bromo-4,6-difluorophenyl)-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-AMINO-N-(2-BROMO-4,6-DIFLUOROPHENYL)-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(2-BROMO-4,6-DIFLUOROPHENYL)-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the thieno group via thiolation reactions.
- Functionalization of the aromatic ring with bromine and fluorine atoms.
- Amination and carboxamide formation under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control. Scale-up processes are designed to ensure reproducibility and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The exact pathways depend on the biological context and the specific activity being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their diverse biological activities.
Thienoquinolines: Studied for their potential therapeutic applications.
Fluorinated aromatic compounds: Often exhibit enhanced biological activity due to the presence of fluorine atoms.
Uniqueness
The uniqueness of 3-AMINO-N-(2-BROMO-4,6-DIFLUOROPHENYL)-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological properties and reactivity.
Properties
Molecular Formula |
C22H22BrF2N3OS |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-amino-N-(2-bromo-4,6-difluorophenyl)-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C22H22BrF2N3OS/c1-22(2,3)11-4-5-16-10(6-11)7-13-17(26)19(30-21(13)27-16)20(29)28-18-14(23)8-12(24)9-15(18)25/h7-9,11H,4-6,26H2,1-3H3,(H,28,29) |
InChI Key |
INHXOIQVPGOCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4Br)F)F)N |
Origin of Product |
United States |
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